Cas no 465-94-1 (LONGISPINOGENIN)

LONGISPINOGENIN structure
Product Name:LONGISPINOGENIN
CAS No:465-94-1
Molecular Formula:C31H52O3
Molecular Weight:472.742790222168
CID:1517757
PubChem ID:12305723
LONGISPINOGENIN Properties
Names and Identifiers
-
- (3beta,16beta)-16-(hydroxymethyl)olean-12-ene-3,28-diol
- (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-Bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picen-3-ol
- (3S,4aR,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-bis(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
- LONGISPINOGENIN
- Longispinognin
- Olean-12-ene-3β,16β,28-triol
- Olean-12-ene-3,16,28-triol, (3β,16β)-
- 16-(Hydroxymethyl)olean-12-ene-3,28-diol
- DTXSID10963596
- SCHEMBL179854
- AKOS040752666
- CS-0133352
- Q27265993
- HY-133805
- Olean-12-ene-3, 16 28-triol, (3beta,16beta)-
- 71XG0082E9
- (3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- OLEAN-12-ENE-3.BETA.,16.BETA.,28-TRIOL
- Olean-12-ene-3,16,28-triol, (3beta,16beta)-
- Picen-3-ol, 8,8a-bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-, (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)
- UNII-71XG0082E9
- LONGISPINOGEN
- 465-94-1
- OLEAN-12-ENE-3beta,16beta,28-TRIOL
- 8a-(Hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- (3beta,16beta)-Olean-12-ene-3,16 28-triol
- (3beta,16beta)-Olean-12-ene-3,16,28-triol
- primulagenin
-
- InChIKey: NGJUAJNTJXNCFH-VUTUYJMDSA-N
- Inchi: 1S/C31H52O3/c1-26(2)14-15-31(19-33)20(18-32)16-30(7)21(22(31)17-26)8-9-24-28(5)12-11-25(34)27(3,4)23(28)10-13-29(24,30)6/h8,20,22-25,32-34H,9-19H2,1-7H3/t20-,22+,23+,24-,25+,28+,29-,30-,31+/m1/s1
- SMILES: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC=C2[C@@H]3CC(C)(C)CC[C@]3(CO)[C@@H](CO)C[C@@]12C
Computed Properties
- Exact Mass: 458.37599545g/mol
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 458.37599545g/mol
- Heavy Atom Count: 33
- Complexity: 844
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 7
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: Solid powder
LONGISPINOGENIN Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32864-5 mg |
Longispinogenin |
465-94-1 | 98% | 5mg |
¥ 7,000 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T32864-5 mg |
Longispinogenin |
465-94-1 | 5mg |
¥7000.00 |
LONGISPINOGENIN Related Literature
-
1. Index pages
-
P. Pfander,H. Stoll Nat. Prod. Rep. 1991 8 69
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J. D. Connolly,R. A. Hill,B. T. Ngadjui Nat. Prod. Rep. 1994 11 91
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5. Acetonide formation from olean-12-ene-16α,28- and -16β, 28-diolsJan St. Pyrek J. Chem. Soc. Chem. Commun. 1973 787
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6. Configuration of echinocystic and cochalic acidsRuth Segal,Fany Reicher,R. D. Youssefyeh J. Chem. Soc. Chem. Commun. 1974 481
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7. Determination of structure and stereochemistry of tomentosic acid by X-ray crystallography. A novel mechanism for transformation of arjungenin to tomentosic acidShashi B. Mahato,Ashoke K. Nandy,Peter Luger,Manuela Weber J. Chem. Soc. Perkin Trans. 2 1990 1445
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8. Triterpenoid glycosides of Corchorus acutangulus Lam.Shashi B. Mahato,Bikas C. Pal J. Chem. Soc. Perkin Trans. 1 1987 629
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